Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
Description
Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural components include:
- Triazolo-pyridazine system: A bicyclic aromatic scaffold combining triazole and pyridazine rings, which may enhance π-π stacking interactions in biological systems.
- 4-Methoxybenzamidoethyl group: A substituted benzamide side chain that could modulate solubility and receptor binding.
- Methyl butanoate ester: Likely impacts bioavailability and hydrolysis kinetics.
Properties
IUPAC Name |
methyl 2-[[3-[2-[(4-methoxybenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-4-15(20(27)29-3)30-18-10-9-16-22-23-17(25(16)24-18)11-12-21-19(26)13-5-7-14(28-2)8-6-13/h5-10,15H,4,11-12H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYUDJWAZLKNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a complex compound that contains a triazole nucleus. Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities. .
Mode of Action
Triazole compounds, in general, are known to interact with their targets by binding to them. This binding can lead to changes in the function of the target, which can result in various biological effects.
Biochemical Pathways
Triazole compounds are known to show a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities. These activities suggest that triazole compounds can affect a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities of triazole compounds, it can be inferred that the compound could have various effects at the molecular and cellular level.
Biological Activity
Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : Contains a methoxy group, a benzamide moiety, and a triazole ring.
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 334.39 g/mol
Anticancer Activity
Research has indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. A review of various studies highlights the following findings:
-
Cytotoxicity Against Cancer Cell Lines :
- Compounds derived from thiadiazole and triazole frameworks have shown promising results against several cancer cell lines including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells. For instance, certain derivatives exhibited IC₅₀ values as low as 4.27 µg/mL against SK-MEL-2 cells .
- The compound's structural features are crucial for its cytotoxic activity; modifications in the substituents significantly impact potency.
-
Mechanisms of Action :
- The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through various pathways such as the inhibition of specific kinases involved in cancer cell signaling .
- Studies suggest that the presence of the methoxy group enhances lipophilicity, thereby improving cellular uptake and bioavailability.
In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential of this compound:
- Animal Models : Research utilizing animal models has demonstrated that compounds with similar structures can significantly reduce tumor growth in xenograft models.
- Toxicity Profile : Preliminary toxicity assessments indicate that while these compounds exhibit potent anticancer effects, they also require careful evaluation of side effects to establish a therapeutic index.
Data Table: Summary of Biological Activity
| Activity Type | Cell Line | IC₅₀ Value (µg/mL) | Reference |
|---|---|---|---|
| Cytotoxicity | SK-MEL-2 | 4.27 | |
| Cytotoxicity | A549 | Varies | |
| Antiproliferative | HT29 | Varies | |
| In Vivo Tumor Growth Inhibition | Xenograft Model | Significant Reduction |
Case Study 1: Anticancer Potential in Thiadiazole Derivatives
A study conducted by Alam et al. (2011) synthesized various thiadiazole derivatives and evaluated their anticancer activity against multiple human cancer cell lines. The results indicated that modifications in the substituent groups significantly influenced the cytotoxicity profiles, emphasizing the importance of structural optimization in drug design.
Case Study 2: Mechanistic Insights from Triazole Compounds
Research by Chhajed et al. (2014) focused on triazole derivatives and their mechanisms of action against breast cancer cell lines. The study revealed that these compounds could induce apoptosis through mitochondrial pathways, providing insights into their potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogs from the I-Series ()
Compounds I-6230, I-6232, I-6273, I-6373, and I-6473 (Ethyl 4-substituted benzoates) share structural motifs with the target compound. Key comparisons include:
| Compound | Core Structure | Substituents | Functional Groups | Hypothetical Activity |
|---|---|---|---|---|
| Target Compound | Triazolo[4,3-b]pyridazine | 4-Methoxybenzamidoethyl, methyl butanoate | Thioether, ester, amide | Potential kinase inhibition or antiviral |
| I-6230 | Pyridazin-3-yl | Phenethylamino, ethyl benzoate | Ester, amine | Anticancer (receptor tyrosine kinase) |
| I-6232 | 6-Methylpyridazin-3-yl | Phenethylamino, ethyl benzoate | Ester, amine, methyl | Enhanced selectivity for kinase targets |
| I-6373 | 3-Methylisoxazol-5-yl | Phenethylthio, ethyl benzoate | Thioether, ester | Improved metabolic stability |
Key Observations :
- Linkage Variations : The thioether group in the target compound and I-6373 could confer resistance to oxidative metabolism compared to amine or ether linkages (e.g., I-6473) .
- Side Chain Modifications: The 4-methoxybenzamido group may improve solubility relative to unsubstituted phenethylamino groups in I-6230, while the methyl butanoate ester might slow hydrolysis versus ethyl benzoates .
Comparison with Benzooxazinone-Pyrimidine Hybrids ()
Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c) share multi-heterocyclic architectures. Key differences include:
- Bioactivity: Benzooxazinone-pyrimidine hybrids are often explored as antimicrobials, whereas triazolo-pyridazines (like the target compound) are more commonly associated with CNS or anticancer applications .
- Synthetic Routes : Both classes utilize Cs₂CO₃-mediated coupling, but the target compound’s thioether formation may require additional steps (e.g., nucleophilic substitution) compared to amine or ether linkages .
Toxicity Considerations ()
While heterocyclic amines like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) are carcinogenic, the target compound’s triazolo-pyridazine core lacks the imidazole ring critical for IQ’s mutagenicity. However, ester and amide groups warrant evaluation for hydrolysis-related toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
